Albendazole oxide
Overview
Description
Albendazole oxide, also known as albendazole sulfoxide, is a metabolite of albendazole, a broad-spectrum anthelmintic and antiprotozoal agent. This compound is part of the benzimidazole class of compounds and is primarily used to treat a variety of parasitic infections. It is known for its efficacy against intestinal parasites such as roundworms, hookworms, and tapeworms .
Mechanism of Action
Target of Action
Albendazole oxide primarily targets tubulin in parasitic worms . Tubulin is a protein that forms the cytoskeleton, providing structure and shape to cells. By binding to the colchicine-sensitive site of tubulin, this compound inhibits its polymerization or assembly into microtubules .
Mode of Action
The compound interacts with its target by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This inhibitory effect on tubulin polymerization results in the loss of cytoplasmic microtubules . The loss of these structures leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and ultimately leading to immobilization and death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin into microtubules . The inhibition of this process disrupts the cytoskeleton of the parasitic worms, leading to their immobilization and death . Additionally, this compound has been found to facilitate ubiquitin-mediated PD-L1 degradation, which could have implications for immunotherapy response .
Pharmacokinetics
This compound has a bioavailability of less than 5% . It is primarily metabolized in the liver, with a protein binding of approximately 70% . The elimination half-life of this compound is between 8 and 12 hours . The compound is excreted through the bile duct in humans .
Result of Action
The primary result of this compound’s action is the immobilization and death of parasitic worms . This is achieved through the disruption of the worms’ cytoskeleton, leading to degenerative alterations in their tegument and intestinal cells . The compound’s action diminishes the energy production of the worms, ultimately leading to their immobilization and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment has been associated with increased systemic availability of the compound . Additionally, existing parasitic infections can alter the pharmacokinetic parameters of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albendazole oxide is synthesized through the oxidation of albendazole. One common method involves dissolving albendazole in formic acid and then adding a mixture of activated carbon and chromatographic silica gel. Hydrogen peroxide is then added to oxidize the albendazole. The reaction is typically carried out at temperatures between 40°C and 60°C. After the reaction is complete, the mixture is filtered, and the filtrate is separated to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of formic acid and hydrogen peroxide for oxidation, with careful control of reaction conditions to ensure high yield and purity. The use of activated carbon and chromatographic silica gel helps in achieving a clean process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Albendazole oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to albendazole sulfone.
Reduction: Reduction reactions can revert this compound back to albendazole.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of formic acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products
Albendazole sulfone: Formed through further oxidation.
Albendazole: Formed through reduction.
Substituted benzimidazoles: Formed through substitution reactions
Scientific Research Applications
Albendazole oxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzimidazole derivatives and their reactions.
Biology: Studied for its effects on various biological systems, including its role in inhibiting microtubule formation.
Medicine: Used in the treatment of parasitic infections and has shown potential as an anti-tumor agent by inducing immunotherapy responses and facilitating ubiquitin-mediated degradation of PD-L1
Industry: Utilized in the development of drug delivery systems, including nanoparticles and other formulations to improve bioavailability
Comparison with Similar Compounds
Albendazole oxide is part of the benzimidazole class of compounds, which includes other anthelmintics such as mebendazole and thiabendazole. Compared to these compounds, this compound is unique in its ability to induce immunotherapy responses and its potential as an anti-tumor agent. Similar compounds include:
Mebendazole: Another benzimidazole anthelmintic with similar mechanisms of action but different pharmacokinetic properties.
Thiabendazole: A benzimidazole derivative with a broader spectrum of activity but less efficacy in inducing immunotherapy responses .
This compound stands out due to its unique combination of anthelmintic and potential anti-tumor properties, making it a valuable compound for both medical and scientific research.
Properties
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
Record name | Albendazole oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | albendazole S-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54029-12-8, 122063-20-1, 122063-21-2 | |
Record name | (±)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Albendazole sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13871 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Albendazole oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | ALBENDAZOLE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Albendazole sulfoxide against helminths?
A1: Albendazole sulfoxide, the active metabolite of Albendazole, exerts its anthelmintic effect by binding to β-tubulin in parasites. [] This binding disrupts microtubule polymerization, which is crucial for various cellular processes in helminths, ultimately leading to their immobilization and death.
Q2: How does the disruption of microtubule polymerization affect helminths?
A2: Microtubules are essential for a variety of cellular processes in helminths, including nutrient absorption, intracellular transport, and cell division. [] By disrupting microtubule polymerization, Albendazole sulfoxide effectively starves the parasites, disrupts their cellular functions, and prevents them from reproducing.
Q3: Is the effect of Albendazole sulfoxide on microtubules specific to helminths?
A3: While Albendazole sulfoxide exhibits higher affinity for β-tubulin in parasites compared to mammals, some studies suggest it can also interact with mammalian β-tubulin, albeit to a lesser extent. [] This interaction may contribute to certain side effects observed with Albendazole or Albendazole sulfoxide treatment.
Q4: What is the molecular formula and weight of Albendazole sulfoxide?
A4: The molecular formula of Albendazole sulfoxide is C12H15N3O3S. [] Its molecular weight is 281.34 g/mol. []
Q5: Are there any spectroscopic data available for Albendazole sulfoxide?
A5: Yes, several spectroscopic techniques have been employed to characterize Albendazole sulfoxide. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to specific functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and connectivity. []
Q6: What is known about the stability of Albendazole sulfoxide under different conditions?
A6: Studies have shown that Albendazole sulfoxide can be susceptible to degradation under certain conditions, such as exposure to light, heat, and acidic environments. [] Formulation strategies have been explored to enhance its stability and improve its bioavailability.
Q7: Can you elaborate on some of the formulation strategies employed to enhance the stability and bioavailability of Albendazole sulfoxide?
A7: Researchers have investigated various approaches to improve Albendazole sulfoxide delivery, including encapsulation in microspheres, [] incorporation into liposomes, [] and the development of controlled-release formulations. [] These strategies aim to protect the drug from degradation, enhance its solubility and absorption, and prolong its release for sustained therapeutic effect.
Q8: What are the main metabolic pathways of Albendazole sulfoxide?
A8: Albendazole sulfoxide is primarily metabolized in the liver to Albendazole sulfone, a largely inactive metabolite. [, , ] Both Albendazole sulfoxide and Albendazole sulfone are subsequently excreted in urine and bile. []
Q9: How does the presence of ruminal microflora affect the biotransformation of Albendazole and its metabolites?
A9: Studies utilizing artificial rumen models have demonstrated that ruminal microflora play a significant role in the biotransformation of Albendazole and its metabolites. [] These microorganisms contribute to the reductive metabolism of Albendazole sulfoxide back to Albendazole, potentially influencing the overall efficacy of orally administered benzimidazole anthelmintics. []
Q10: Has Albendazole sulfoxide demonstrated efficacy against Echinococcus multilocularis, the causative agent of alveolar echinococcosis?
A10: Yes, in vitro studies have shown that Albendazole sulfoxide effectively inhibits the growth and viability of Echinococcus multilocularis metacestodes. []
Q11: Are there any animal models used to evaluate the efficacy of Albendazole sulfoxide against specific parasites?
A11: Researchers utilize various animal models, including sheep, [, ] goats, [] and mice, [] to investigate the efficacy of Albendazole sulfoxide against different helminth infections. These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and therapeutic potential in vivo.
Q12: Is there evidence of resistance to Albendazole sulfoxide in helminth populations?
A12: Yes, unfortunately, resistance to Albendazole sulfoxide, like other benzimidazole anthelmintics, has been reported in various helminth species, including Haemonchus contortus. [] This highlights the importance of monitoring drug efficacy and implementing strategies to mitigate the development and spread of anthelmintic resistance.
Q13: What are the potential mechanisms underlying resistance to Albendazole sulfoxide in helminths?
A13: Several mechanisms have been proposed to contribute to Albendazole sulfoxide resistance, including mutations in the β-tubulin gene, [] increased drug efflux from parasite cells, and reduced drug uptake. [] Understanding these mechanisms is crucial for developing strategies to overcome resistance and preserve the effectiveness of anthelmintic drugs.
Q14: What analytical techniques are commonly employed to quantify Albendazole sulfoxide and its metabolites in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) absorbance, [, ] fluorescence detection, [] and tandem mass spectrometry (MS/MS), [, , ] are widely used for the sensitive and specific quantification of Albendazole sulfoxide and its metabolites in biological matrices, including plasma, [, , ] serum, [] bile, [] and tissues. []
Q15: Are there any alternative analytical techniques being explored for Albendazole sulfoxide analysis?
A15: Besides HPLC-based methods, researchers are exploring alternative techniques like chiral electrokinetic chromatography for separating and quantifying Albendazole sulfoxide enantiomers, [] providing further insights into the drug's pharmacokinetic profile and potential differences in enantiomer activity.
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